molecular formula C31H35N5O5 B10853762 Tyr-Pro-Phg-Phe-NH2

Tyr-Pro-Phg-Phe-NH2

Cat. No.: B10853762
M. Wt: 557.6 g/mol
InChI Key: CLTFAZZUUWSIAO-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Pro-Phg-Phe-NH2 is a tetrapeptide compound composed of the amino acids tyrosine, proline, phenylglycine, and phenylalanine, with an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (phenylglycine, proline, and tyrosine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automation and high-throughput techniques are often employed to produce peptides in bulk.

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-Phg-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptide analogs with altered sequences.

Scientific Research Applications

Tyr-Pro-Phg-Phe-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tyr-Pro-Phg-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, similar peptides have been shown to interact with opioid receptors, leading to analgesic effects . The pathways involved in these interactions often include receptor binding, signal transduction, and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tyr-Pro-Phe-Phg-NH2
  • Tyr-Pro-Phe-Pro-NH2
  • Tyr-D-Arg-Phe-Gly-NH2

Uniqueness

Tyr-Pro-Phg-Phe-NH2 is unique due to its specific sequence and the presence of phenylglycine, which can impart distinct chemical and biological properties compared to other similar peptides. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C31H35N5O5

Molecular Weight

557.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)29(39)35-27(22-10-5-2-6-11-22)30(40)34-25(28(33)38)19-20-8-3-1-4-9-20/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27-/m0/s1

InChI Key

CLTFAZZUUWSIAO-FWEHEUNISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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